Alnustone
Übersicht
Beschreibung
(4E,6E)-1,7-Diphenyl-4,6-heptadien-3-one is an organic compound characterized by its conjugated diene system and phenyl groups
Wissenschaftliche Forschungsanwendungen
(4E,6E)-1,7-Diphenyl-4,6-heptadien-3-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und Materialien verwendet.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Die Forschung untersucht derzeit sein Potenzial als therapeutisches Mittel aufgrund seiner einzigartigen strukturellen Eigenschaften.
Industrie: Es wird aufgrund seines konjugierten Diene-Systems bei der Entwicklung fortschrittlicher Materialien wie Polymere und Nanomaterialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (4E,6E)-1,7-Diphenyl-4,6-heptadien-3-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -wegen. Das konjugierte Diene-System der Verbindung ermöglicht es ihr, an Elektronentransferreaktionen teilzunehmen, die biologische Prozesse beeinflussen können. Darüber hinaus können seine Phenylgruppen mit Proteinen und Enzymen interagieren, wodurch deren Aktivität möglicherweise moduliert wird.
Ähnliche Verbindungen:
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-on: Diese Verbindung, die in Kurkuma und Ingwer vorkommt, weist ein ähnliches konjugiertes Diene-System auf, hat aber Hydroxylgruppen an den Phenylringen.
(2E,4E,6E)-2,4,6-Nonatrien: Eine weitere Verbindung mit einem konjugierten Diene-System, jedoch mit unterschiedlichen Substituenten und Eigenschaften.
Wirkmechanismus
Target of Action
Alnustone is a non-phenolic natural diarylheptanoid . It has been found to be a promising inhibitor for estrogen receptor alpha (ER-α) , which is a novel cancer therapeutic target. ER-α plays a crucial role in the growth and development of some types of breast cancer .
Mode of Action
This compound-like compounds interact efficiently with ER-α . The protective and inhibitive roles of these compounds are related to their functional groups and their binding mode of action on the ER-α protein . This interaction can lead to either protective activity or inhibition of cell growth and proliferation of human breast cancer cells .
Pharmacokinetics
After single-dose intravenous administration of this compound (5 mg/kg) in rats, the mean peak plasma concentration (Cmax) value was 7066.36 ± 820.62 ng/mL, and the mean area under the concentration-time curve (AUC0–t) value was 6009.79 ± 567.30 ng/mL∙h .
Result of Action
The interaction of this compound with ER-α can lead to either protective activity or inhibition of cell growth and proliferation of human breast cancer cells . This suggests that this compound may have potential therapeutic effects against ER-α positive breast cancer.
Action Environment
The drug is mainly distributed in tissues with large blood flow, and the lung and liver might be the target organs for this compound efficacy . This suggests that the action, efficacy, and stability of this compound could be influenced by factors such as blood flow and organ-specific environments.
Safety and Hazards
Zukünftige Richtungen
The pharmacokinetic study of Alnustone might provide helpful information for its future preclinical applications and theoretical basis for its further exploitation . Another study suggests that this compound can be used as an effective inhibitor of PLY and Srt A, which makes it a promising treatment option for Streptococcus pneumoniae .
Biochemische Analyse
Cellular Effects
Preliminary studies suggest that Alnustone may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound appear to change over time. Studies have shown that this compound is not long-lived in vivo and is quickly eliminated from rat plasma .
Metabolic Pathways
It is believed that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is mainly distributed in tissues with large blood flow, and the lung and liver might be the target organs for this compound efficacy .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (4E,6E)-1,7-Diphenyl-4,6-heptadien-3-on beinhaltet typischerweise die Verwendung von Alkin-Elementometallierung und palladiumkatalysierten Kreuzkupplungsreaktionen. Eine gängige Methode ist die Negishi-Kupplung, bei der Ethyl-(E)- und (Z)-β-Bromacrylate verwendet werden, um eine hohe Stereoselektivität zu erreichen . Die Reaktionsbedingungen beinhalten oft die Verwendung von Promotoren wie Cäsiumfluorid oder Tetrabutylammoniumfluorid, um die Selektivität zu verbessern.
Industrielle Produktionsmethoden:
Analyse Chemischer Reaktionen
Reaktionstypen: (4E,6E)-1,7-Diphenyl-4,6-heptadien-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in gesättigte oder teilweise gesättigte Derivate umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an den Phenylringen oder dem Diene-System einführen.
Gängige Reagenzien und Bedingungen:
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und metallorganische Verbindungen werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation Diketone oder Carbonsäuren liefern, während die Reduktion Alkane oder Alkene erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: This compound, found in turmeric and ginger, shares a similar conjugated diene system but has hydroxyl groups on the phenyl rings.
(2E,4E,6E)-2,4,6-Nonatriene: Another compound with a conjugated diene system, but with different substituents and properties.
Eigenschaften
IUPAC Name |
(4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-14H,15-16H2/b13-7+,14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJDOUOHDOUFG-FNCQTZNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C=CC=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)/C=C/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415724 | |
Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alnustone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33457-62-4 | |
Record name | Alnustone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33457-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 378841 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033457624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33457-62-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alnustone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63 - 63.5 °C | |
Record name | Alnustone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.